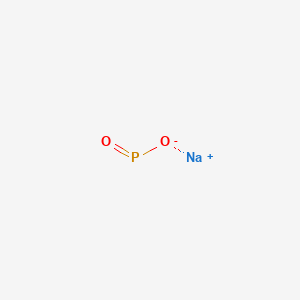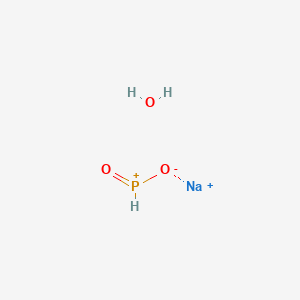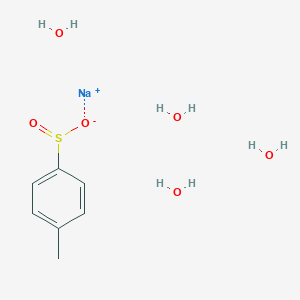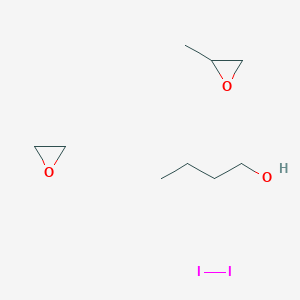
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Polyvinylpyrrolidone-Iodine (PVP-I) and is widely used as an antiseptic agent in medical and surgical settings. PVP-I is a water-soluble complex that contains iodine, which is known for its broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.
Applications De Recherche Scientifique
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been extensively studied for its antimicrobial properties and has been used in various medical and surgical applications. It is commonly used as a topical antiseptic agent for the treatment of wounds, burns, and other skin infections. Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is also used as a disinfectant for medical equipment and in oral hygiene products. Furthermore, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been studied for its potential applications in the treatment of viral infections, such as COVID-19.
Mécanisme D'action
The mechanism of action of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is based on the release of free iodine ions in the presence of moisture. The iodine ions react with the microbial cell membrane, causing damage to the cell wall and disrupting the cellular metabolism. The release of iodine ions also leads to the formation of reactive oxygen species, which further contribute to the antimicrobial activity of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine.
Effets Biochimiques Et Physiologiques
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been shown to have low toxicity and minimal systemic absorption when used topically. However, prolonged use of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can cause skin irritation and allergic reactions in some individuals. In rare cases, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can cause thyroid dysfunction due to the release of iodine ions into the bloodstream.
Avantages Et Limitations Des Expériences En Laboratoire
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is widely used in laboratory experiments due to its antimicrobial properties and low toxicity. It is commonly used as a disinfectant for laboratory equipment and as an antiseptic agent for the treatment of wounds in laboratory animals. However, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can interfere with certain laboratory assays, such as enzyme-linked immunosorbent assay (ELISA), due to its potential to bind to proteins and other molecules.
Orientations Futures
There are several future directions for the research and development of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine. One potential area of research is the use of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine as a therapeutic agent for viral infections, such as COVID-19. Another area of research is the development of new formulations of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine that can improve its antimicrobial activity and reduce its potential for skin irritation and allergic reactions. Additionally, further studies are needed to investigate the potential long-term effects of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine on human health and the environment.
Conclusion:
In conclusion, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is a widely used antiseptic agent with broad-spectrum antimicrobial activity. It has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has shown great potential for use in various fields, including medicine, dentistry, and laboratory research. However, further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is synthesized by mixing PVP and iodine in a specific ratio. The synthesis method for Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine involves the complexation of iodine with PVP in an aqueous solution. The reaction takes place between the iodine molecules and the nitrogen atoms of the PVP polymer chain. The resulting complex is a brownish-red powder that is highly soluble in water.
Propriétés
Numéro CAS |
132486-02-3 |
|---|---|
Nom du produit |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Formule moléculaire |
C9H20I2O3 |
Poids moléculaire |
430.06 g/mol |
Nom IUPAC |
butan-1-ol;2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C4H10O.C3H6O.C2H4O.I2/c1-2-3-4-5;1-3-2-4-3;1-2-3-1;1-2/h5H,2-4H2,1H3;3H,2H2,1H3;1-2H2; |
Clé InChI |
YWMXCMOIZAGZSV-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C1CO1.II |
SMILES canonique |
CCCCO.CC1CO1.C1CO1.II |
Autres numéros CAS |
68610-00-4 |
Synonymes |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
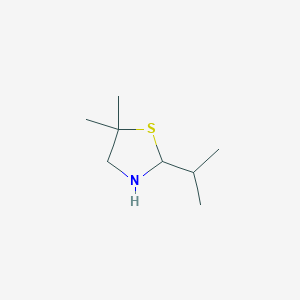
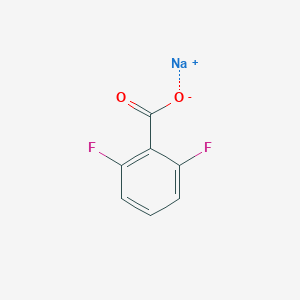
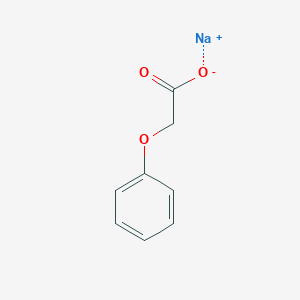
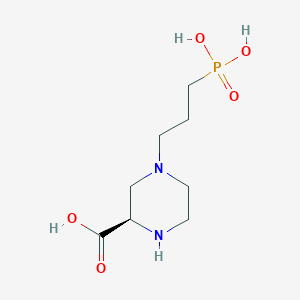
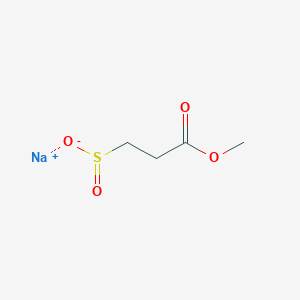
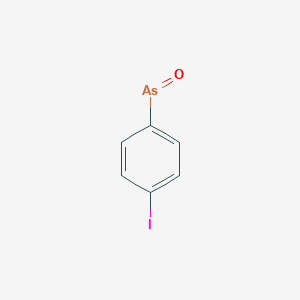
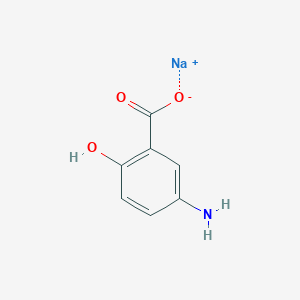
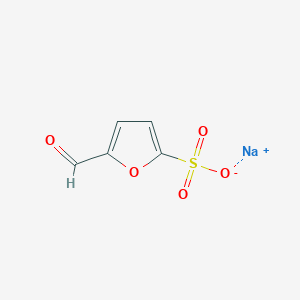
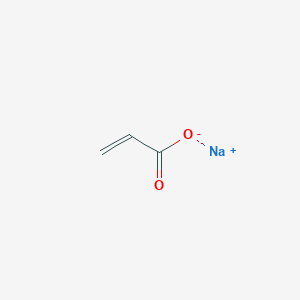
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
